molecular formula C24H21N3O4 B11312641 N-(2-methoxyphenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(2-methoxyphenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11312641
M. Wt: 415.4 g/mol
InChI Key: MYFHQFQKPADESS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction parameters, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in aqueous or organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecules and modulating biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: A simpler analog with similar structural features but lacking the oxadiazolyl group.

    2-methoxyacetanilide: Another related compound with a methoxyphenyl group but different functional groups.

Uniqueness

N-(2-methoxyphenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of both methoxyphenyl and oxadiazolyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O4/c1-16-8-3-4-11-19(16)24-26-23(27-31-24)17-9-7-10-18(14-17)30-15-22(28)25-20-12-5-6-13-21(20)29-2/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

MYFHQFQKPADESS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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